molecular formula C14H22Si B14387181 1,1,2,2,3,3-Hexamethyl-2,3-dihydro-1H-1-benzosilole CAS No. 88296-52-0

1,1,2,2,3,3-Hexamethyl-2,3-dihydro-1H-1-benzosilole

Cat. No.: B14387181
CAS No.: 88296-52-0
M. Wt: 218.41 g/mol
InChI Key: YXKOOGPMNCUWRK-UHFFFAOYSA-N
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Description

1,1,2,2,3,3-Hexamethyl-2,3-dihydro-1H-1-benzosilole is a silicon-containing organic compound It is characterized by its unique structure, which includes a benzosilole core with six methyl groups attached to the silicon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,2,2,3,3-Hexamethyl-2,3-dihydro-1H-1-benzosilole typically involves the reaction of a suitable benzosilole precursor with methylating agents. One common method is the reaction of benzosilole with trimethylaluminum in the presence of a catalyst. The reaction conditions often require an inert atmosphere and elevated temperatures to ensure complete methylation.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of automated systems allows for precise control over temperature, pressure, and reactant concentrations, leading to higher efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1,1,2,2,3,3-Hexamethyl-2,3-dihydro-1H-1-benzosilole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form siloxane derivatives.

    Reduction: Reduction reactions can lead to the formation of silane derivatives.

    Substitution: The methyl groups can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.

Major Products

Scientific Research Applications

1,1,2,2,3,3-Hexamethyl-2,3-dihydro-1H-1-benzosilole has several scientific research applications:

    Chemistry: It is used as a precursor for the synthesis of other silicon-containing compounds.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug delivery systems and as a component in medical devices.

    Industry: It is used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1,1,2,2,3,3-Hexamethyl-2,3-dihydro-1H-1-benzosilole involves its interaction with various molecular targets. The silicon atom in the compound can form strong bonds with other elements, leading to the formation of stable complexes. These interactions can influence the compound’s reactivity and its ability to participate in various chemical reactions. The pathways involved often include the formation of intermediate species that facilitate the desired transformations.

Comparison with Similar Compounds

Similar Compounds

    1,1,2,3,3,6-Hexamethyl-2,3-dihydro-1H-inden-5-yl: This compound has a similar structure but lacks the silicon atom, leading to different chemical properties.

    1,1,1,3,3,3-Hexamethyldisilazane: Another silicon-containing compound, but with different functional groups and reactivity.

Uniqueness

1,1,2,2,3,3-Hexamethyl-2,3-dihydro-1H-1-benzosilole is unique due to its benzosilole core and the presence of six methyl groups attached to the silicon atom. This structure imparts specific chemical properties, such as increased stability and reactivity, making it valuable for various applications in research and industry.

Properties

CAS No.

88296-52-0

Molecular Formula

C14H22Si

Molecular Weight

218.41 g/mol

IUPAC Name

1,1,2,2,3,3-hexamethyl-1-benzosilole

InChI

InChI=1S/C14H22Si/c1-13(2)11-9-7-8-10-12(11)15(5,6)14(13,3)4/h7-10H,1-6H3

InChI Key

YXKOOGPMNCUWRK-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=CC=CC=C2[Si](C1(C)C)(C)C)C

Origin of Product

United States

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